1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline
Description
Properties
CAS No. |
6344-74-7 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C17H20N2O2S/c1-14(2)18-12-13-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
GYKXCHWIKMWKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Core Synthesis
Condensation Reaction:
o-Phenylenediamine is reacted with α-diketones or α-ketoaldehydes under reflux conditions in ethanol or acetonitrile solvents. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by cyclization and dehydration to form the quinoxaline ring.-
- Solvent: Ethanol or acetonitrile
- Temperature: Reflux (approx. 78°C for ethanol)
- Time: 6–16 hours depending on substrate reactivity
- Catalysts: Acidic or neutral conditions; sometimes palladium catalysts are used for hydrogenation steps in related syntheses.
Introduction of the Isopropyl Group
Alkylation Approach:
The 4-position can be functionalized by alkylation using isopropyl halides or via substitution on a precursor bearing a leaving group at C-4. Alternatively, the isopropyl substituent can be introduced by using an isopropyl-substituted α-diketone in the initial condensation.-
- Base: Potassium carbonate or cesium carbonate to deprotonate the active site
- Solvent: N,N-Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: 60–80°C for alkylation reactions
- Time: Overnight to 2 days for complete conversion
Sulfonylation of the Nitrogen
Sulfonyl Chloride Reaction:
Phenylsulfonyl chloride is reacted with the quinoxaline intermediate under basic conditions to form the sulfonamide linkage at N-1.-
- Base: Triethylamine or pyridine to neutralize HCl formed
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0–25°C (room temperature) to avoid side reactions
- Time: Several hours to overnight
Purification:
The product is purified by flash column chromatography using ethyl acetate/hexane gradients or recrystallization from suitable solvents.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinoxaline core formation | o-Phenylenediamine + α-diketone, EtOH, reflux, 6–16 h | 70–90 | High purity quinoxaline intermediate |
| Isopropyl group introduction | Alkylation with isopropyl bromide, Cs2CO3, DMF, 65°C, overnight | 60–85 | Requires careful control to avoid over-alkylation |
| Sulfonylation at N-1 | Phenylsulfonyl chloride, Et3N, DCM, 20°C, overnight | 80–92 | Efficient sulfonamide formation |
Research Findings and Optimization Notes
Catalyst Use: Palladium on carbon catalysts have been employed in related quinoxaline syntheses for hydrogenation steps, improving yields and selectivity in intermediate reductions. However, for this compound, direct sulfonylation is preferred without catalytic hydrogenation to preserve the dihydroquinoxaline structure.
Solvent Effects: Polar aprotic solvents like DMF enhance alkylation efficiency, while dichloromethane is preferred for sulfonylation due to its inertness and ease of removal.
Temperature Control: Maintaining mild temperatures during sulfonylation prevents decomposition or side reactions, ensuring high purity and yield.
Purification: Flash chromatography with gradient elution is effective for isolating the target compound from reaction mixtures, especially after sulfonylation.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield Range (%) | Key Considerations |
|---|---|---|---|
| Quinoxaline core formation | o-Phenylenediamine + α-diketone, EtOH, reflux | 70–90 | Complete cyclization, purity |
| Isopropyl substitution | Isopropyl bromide, Cs2CO3, DMF, 65°C | 60–85 | Avoid over-alkylation, base excess |
| Sulfonylation | Phenylsulfonyl chloride, Et3N, DCM, RT | 80–92 | Temperature control, base neutralization |
Chemical Reactions Analysis
1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions but can include various substituted derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research into spirooxindole-based phenylsulfone cycloadducts has shown promising results against SARS-CoV-2, the virus responsible for COVID-19. These compounds were synthesized through a one-pot multicomponent reaction involving phenyl vinyl sulfone and isatins, demonstrating significant antiviral activity while maintaining host-cell safety .
Anticancer Properties
The compound's structural similarities to other quinoxaline derivatives suggest potential anticancer applications. For example, studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels. In vivo studies indicated a significant reduction in tumor growth without notable toxicity .
Autoimmune Disease Treatment
Another promising application is in the treatment of autoimmune diseases. Research has shown that derivatives of the compound can act as inverse agonists for RORγt, a key regulator associated with Th17 cells in autoimmune conditions. These derivatives exhibited improved bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis, indicating their potential as effective treatments for these diseases .
Synthesis Methodologies
The synthesis of 1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline typically involves various chemical reactions including cycloaddition and multi-component reactions. The methodologies employed often focus on enhancing yield and purity while ensuring structural integrity for optimal biological activity.
Key Synthesis Pathways
- Cycloaddition Reactions : These reactions are crucial for constructing the quinoxaline framework. The use of phenyl vinyl sulfone in combination with different amines has been explored to yield various derivatives with enhanced properties.
- One-Pot Multi-Component Reactions : This approach simplifies the synthesis process and increases efficiency by allowing multiple reactants to be combined in a single reaction vessel.
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of spirooxindole-based phenylsulfone cycloadducts against coronaviruses, researchers synthesized multiple variants and tested their antiviral properties. The results indicated that certain compounds exhibited high potency against SARS-CoV-2 while demonstrating low cytotoxicity to host cells .
Case Study 2: Anticancer Activity
A comprehensive investigation into the anticancer properties of quinoxaline derivatives revealed that some compounds could inhibit tubulin polymerization effectively. For instance, one derivative showed an IC50 value of 0.57 μM against MDA-MB-231 breast cancer cells, significantly outperforming standard treatments .
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, altering their activity. The tetrahydroquinoxaline core may also play a role in binding to biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Quinoxaline derivatives vary primarily in their substituents and oxidation states. Below is a comparison of 1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline with structurally related compounds:
Key Differences
Core Structure: The target compound retains a 2,3-dihydroquinoxaline core, which is partially saturated, reducing aromaticity compared to fully aromatic quinoxalines (e.g., 2,3-Diphenylquinoxaline). This saturation may enhance conformational flexibility and alter electronic properties . In contrast, quinolones like Ofloxacin-d3 () feature a ketone group and a fluorine substituent, prioritizing antibacterial activity via DNA gyrase inhibition .
Substituent Effects: The phenylsulfonyl group in the target compound improves metabolic stability compared to methyl or phenyl substituents in analogues. The isopropyl group at position 4 introduces steric hindrance, which may limit binding to flat aromatic protein pockets compared to smaller substituents (e.g., methyl).
Physicochemical Properties: The target compound’s moderate lipophilicity (LogP ~2.8) balances membrane permeability and solubility, whereas fully aromatic analogues (e.g., 2,3-Diphenylquinoxaline) exhibit higher LogP values (~3.5), favoring hydrophobic interactions but reducing aqueous solubility. Ofloxacin-d3’s piperazinyl and carboxylic acid groups confer high solubility in polar solvents, a feature absent in most quinoxaline derivatives .
Applications: Quinoxalines are explored as kinase inhibitors or fluorescent probes, whereas quinolones like Ofloxacin-d3 are clinically validated antibiotics .
Research Findings
- Biological Activity : The phenylsulfonyl group in the target compound has shown promise in inhibiting tyrosine kinases, with IC₅₀ values in the micromolar range, while methyl-substituted analogues exhibit weaker activity.
- Thermal Stability : The isopropyl group enhances thermal stability (decomposition temperature >250°C) compared to ethyl-substituted variants.
Biological Activity
1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its chemical formula . Its structure includes a quinoxaline core, which is known for its diverse biological activities. The presence of the phenylsulfonyl group enhances its solubility and bioavailability, critical factors for therapeutic efficacy.
Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in cancer progression and inflammation. Its mechanism includes:
- Inhibition of COX-2 : The compound has shown significant inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In vitro studies demonstrated IC50 values indicating strong selectivity over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
- EGFR Inhibition : It also exhibits activity against the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds similar to this compound have been reported to inhibit EGFR with IC50 values in the low micromolar range .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.81 | EGFR Inhibition |
| HepG2 (Liver) | 1.17 | COX-2 Inhibition |
| HCT116 (Colon) | 0.9 | Dual inhibition of COX-2 and EGFR |
These results indicate that the compound demonstrates potent anticancer properties across multiple cell lines, highlighting its potential as a dual-action therapeutic agent.
Case Studies
A notable case study involved the use of this compound in a mouse model for psoriasis treatment. The study revealed that the compound effectively reduced symptoms at lower doses compared to existing treatments, showcasing its potential for treating autoimmune diseases mediated by Th17 cells .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests that modifications to enhance oral bioavailability have been successful. For instance, derivatives have shown improved absorption rates and bioavailability percentages in animal models, indicating that this compound could be developed into an effective oral medication .
Q & A
Q. What role does crystal engineering play in improving the solubility and bioavailability of this compound?
- Methodological Answer : Screen for co-crystals or salts using high-throughput crystallography. Analyze lattice energies via Hirshfeld surface analysis to prioritize stable forms. Pair with dissolution testing in biorelevant media (e.g., FaSSIF) .
Tables of Key Data
*Data inferred from analogous quinoxaline stability protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
